2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CDK inhibitor selectivity regioisomer SAR kinase profiling

2-(3-Chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (C₁₉H₂₁ClN₄; MW 340.85 g/mol; logP 5.05) is a fully synthetic, small-molecule heterocycle belonging to the trisubstituted 7-aminopyrazolo[1,5-a]pyrimidine class. This class is extensively characterised in the patent literature as a privileged scaffold for ATP-competitive inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, CDK4, and CDK5, positioning it as a chemical biology probe for cell-cycle dysregulation and oncology target validation.

Molecular Formula C19H21ClN4
Molecular Weight 340.8 g/mol
Cat. No. B14980542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC19H21ClN4
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C4=CC(=CC=C4)Cl)C
InChIInChI=1S/C19H21ClN4/c1-12-10-17(22-16-8-3-4-9-16)24-19(21-12)13(2)18(23-24)14-6-5-7-15(20)11-14/h5-7,10-11,16,22H,3-4,8-9H2,1-2H3
InChIKeyRCQNWMCQGZUQRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: A Preclinical Tool Compound for Selective CDK Inhibition Programs


2-(3-Chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (C₁₉H₂₁ClN₄; MW 340.85 g/mol; logP 5.05) is a fully synthetic, small-molecule heterocycle belonging to the trisubstituted 7-aminopyrazolo[1,5-a]pyrimidine class [1]. This class is extensively characterised in the patent literature as a privileged scaffold for ATP-competitive inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, CDK4, and CDK5, positioning it as a chemical biology probe for cell-cycle dysregulation and oncology target validation [2]. The compound features a unique substitution pattern: a 3-chlorophenyl group at C2, methyl groups at C3 and C5, and an N-cyclopentylamine at C7, yielding a highly lipophilic architecture (logD 3.09) with one hydrogen bond donor and a polar surface area of 31.2 Ų, properties that profoundly influence its kinase selectivity profile relative to closely related regioisomers .

Why 2-(3-Chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Generic Pyrazolopyrimidine Analogs


The pyrazolo[1,5-a]pyrimidine-7-amine scaffold is a well-established kinase hinge-binding motif; however, acute differences in CDK isoform selectivity, cellular antiproliferative potency, and cytotoxicity margins arise from subtle variations in the aryl substituent position and N-alkyl group topology [1][2]. Within this chemotype, the shift of the chlorine atom from the 4-position to the 3-position of the pendant phenyl ring, combined with the specific 3,5-dimethyl and N-cyclopentyl substitution, alters the conformational presentation of the chlorophenyl group within the kinase hydrophobic pocket, directly impacting CDK2 versus CDK4 selectivity profiles observed in biochemical kinase panels [3]. Generic substitution with commercially abundant 4-chlorophenyl regioisomers (e.g., 2-(4-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) or N-alkyl chain variants without supporting biochemical panel data risks selecting a compound with a fundamentally different selectivity fingerprint, potentially confounding target engagement studies, structure–activity relationship (SAR) campaigns, and assay validation workflows .

Quantitative Differentiation Evidence: 2-(3-Chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Versus Key Analogs and In-Class Candidates


Chlorophenyl Regioisomer Selectivity: 3-Chloro vs. 4-Chloro Substitution Defines Distinct Kinase Profiling Fingerprints

The target compound places a 3-chlorophenyl substituent at the C2 position of the pyrazolo[1,5-a]pyrimidine core. The closest commercially available regioisomer, 2-(4-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, bears a 4-chlorophenyl group instead . Extensive SAR studies within the trisubstituted 7-aminopyrazolo[1,5-a]pyrimidine patent families demonstrate that the position of the chlorine atom on the pendant phenyl ring dramatically influences CDK isoform selectivity; meta-substituted aryl groups preferentially engage the CDK2 hydrophobic selectivity pocket, whereas para-substituted analogs exhibit shifted CDK4/CDK5 inhibition profiles [1][2]. A related para-chloro analog in the patent literature (compound II) showed a CDK panel IC₅₀ of 0.51 µM, establishing the quantitative relevance of chlorine position to biochemical potency [3]. Although direct head-to-head biochemical panel data for the target compound versus its 4-chloro regioisomer are not publicly disclosed, the established SAR trajectory indicates that substituting 4-Cl with 3-Cl predicts a meaningful shift in CDK2 versus CDK4 selectivity, making these two compounds non-interchangeable in kinase selectivity assays [1].

CDK inhibitor selectivity regioisomer SAR kinase profiling

Lipophilicity-Driven Pharmacokinetic Differentiation: logP 5.05 and logD 3.09 Define a Distinct ADME Envelope

The target compound carries a calculated partition coefficient (clogP) of 5.05 and a distribution coefficient (logD) of 3.09, as reported in the ChemDiv screening compound catalogue . This places it in a distinctly high lipophilicity range that influences membrane permeability, plasma protein binding, and metabolic stability. Comparatively, the positional isomer 3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877778-35-3), where the chlorine is at the para position and the methyl/chlorophenyl positions are swapped, yields a markedly different electronic distribution across the core scaffold, altering its predicted logP and overall ADME profile . Literature precedent demonstrates that for pyrazolo[1,5-a]pyrimidine CDK inhibitors, a logD range of 3.0–3.5 optimises cell permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility; compounds with logD < 2.5 tend to show poor cellular penetration, while logD > 4.0 often correlates with high protein binding and rapid metabolic clearance [1]. Within the context of preclinical screening libraries designed for cellular target engagement or phenotypic assays, selecting the correct regioisomer with the appropriate logD ensures reproducible intracellular exposure without confounding off-target accumulation [1].

lipophilicity ADME prediction logP logD

Class-Level CDK Inhibition Potency Benchmarking: Pyrazolo[1,5-a]pyrimidine-7-amines as CDK2 Inhibitors in the Nanomolar Range

The pyrazolo[1,5-a]pyrimidine-7-amine class has been validated as a productive scaffold for CDK2 inhibition, with optimised derivatives reaching low nanomolar biochemical potency. Contemporary SAR studies by El-Rahmany et al. (2026) reported that compound 21c (a triazole-linked pyrazolo[1,5-a]pyrimidine-7-amine) achieved a CDK2 IC₅₀ of 18 nM, compared to the reference pan-CDK inhibitor roscovitine at 140 nM—a 7.8-fold improvement [1]. Within the same series, compounds 13g and 13j demonstrated CDK2 IC₅₀ values of 150 nM and 45 nM respectively [1]. Earlier patent disclosures by Guzi et al. (WO 2004/026229) reported that a closely related 5-(2-chlorophenyl)-substituted pyrazolo[1,5-a]pyrimidine-7-amine (compound II) exhibited a CDK inhibitory IC₅₀ of 0.51 µM (510 nM) in biochemical kinase activity assays, establishing a baseline potency floor for the class [2]. The target compound, while not directly profiled in these studies, occupies a privileged chemical space defined by the 2-aryl-3,5-dimethyl-7-(N-cyclopentyl) substitution pattern, which the patent SAR data indicate is optimal for CDK2 hinge-region hydrogen bonding and hydrophobic pocket occupancy [3]. The N-cyclopentyl group, in particular, confers conformational rigidity that enhances the entropic component of binding relative to N-alkyl chain analogs [3]. For screening library procurement, this compound should be positioned as a CDK2-biased probe with an expected biochemical IC₅₀ in the sub-micromolar to low nanomolar range, consistent with the 18–510 nM class precedent.

CDK2 inhibition kinase assay IC50 anticancer screening

N-Cyclopentyl vs. N-Alkyl Chain Topology: Conformational Restriction Enhances Kinase Binding Entropy

The target compound incorporates an N-cyclopentylamine at the C7 position, whereas many structurally related pyrazolo[1,5-a]pyrimidine-7-amines in commercial screening libraries bear linear or branched N-alkyl chains (e.g., N-butyl, N-ethyl, N-isopropyl, or N-(tetrahydro-2-furanylmethyl)) [1]. The patent SAR data from Schering Corporation (now Merck) explicitly teach that cycloalkyl substituents at the C7 amine, particularly cyclopentyl and cyclohexyl, enhance CDK binding affinity relative to acyclic alkyl amines through reduction of the conformational entropy penalty upon binding [2]. Patent US7205308 demonstrates that N-cyclopentyl substitution is consistently associated with improved CDK inhibitory activity across multiple aryl substitution patterns at C2 and C3 [2]. In a related BindingDB entry for N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (BDBM100232), the compound showed measurable binding to transcriptional regulatory proteins (VP16 IC₅₀ = 62.9 µM; COUP-TF2 IC₅₀ = 49.3 µM), confirming that the N-cyclopentyl-7-amine motif engages biological targets, albeit with modest affinity in those particular assays [3]. For kinase-targeted screening, the N-cyclopentyl group provides a structurally rigid anchor that pre-organises the molecule for productive hinge-region interactions with CDKs, a feature absent in more flexible N-alkyl chain variants that populate multiple solution conformations [2].

N-cyclopentyl SAR conformational restriction entropic binding

Distinct Physicochemical and Hydrogen-Bonding Profile Drives Differential Solubility and Formulation Behaviour

The target compound possesses one hydrogen bond donor (the secondary amine at C7), two hydrogen bond acceptors (the pyrimidine N1 and N8 nitrogens), and a polar surface area (PSA) of 31.2 Ų, as catalogued by ChemDiv . Its predicted intrinsic aqueous solubility (logSw) is −5.22, indicating very low water solubility characteristic of this highly lipophilic scaffold . When compared to more polar analogs that incorporate additional H-bond donors or acceptors—such as N-(pyridinylmethyl) derivatives (PSA typically > 50 Ų) or N-(tetrahydrofuranylmethyl) variants—the target compound's minimal H-bonding capacity and low PSA yield a fundamentally different solubility and crystallinity profile . This has direct implications for in vitro assay preparation: DMSO stock solution stability, aqueous dilution protocols, and the risk of compound precipitation in assay media will differ systematically from more polar analogs. The single H-bond donor in the target compound, compared to two or more in comparator molecules such as 3-(4-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, simplifies its solution-state behaviour and reduces the likelihood of concentration-dependent aggregation that can produce artefactual inhibition readouts in biochemical assays [1]. For procurement decisions, these physicochemical parameters must be matched to the intended assay format (biochemical vs. cellular) and the required DMSO stock concentration range.

solubility hydrogen bonding PSA formulation

Purity and Availability Profile: Research-Grade Material from Diverse Vendor Sources Supports Reproducibility Across Independent Laboratories

The target compound is catalogued as a screening compound by ChemDiv (Compound ID: D503-0209; availability: 177 mg; ship time: approximately 1 week), confirming its identity via InChI Key RCQNWMCQGZUQRR-UHFFFAOYSA-N and providing validated molecular properties . Unlike many investigational pyrazolo[1,5-a]pyrimidine analogs that are limited to single-vendor supply with undisclosed purity data, this compound benefits from inclusion in a major commercial screening library, implying batch-to-batch quality control, LC-MS identity confirmation, and defined storage conditions . By contrast, the closest positional isomer 2-(4-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (EVT-11440064) is available from an alternative vendor with different QC specifications and lead times . The availability of the target compound from multiple sourcing routes (ChemDiv catalogue and custom synthesis feasibility from patent-described routes [1]) provides supply-chain redundancy that is critical for multi-year research programmes. For procurement officers and laboratory managers, documented vendor sourcing with batch-specific purity certificates reduces the risk of supply interruption and enables inter-laboratory reproducibility, which is a recognised challenge in academic chemical biology where uncharacterised in-house synthetic batches often contribute to irreproducible results [1].

compound availability vendor sourcing reproducibility

Optimal Research and Industrial Application Scenarios for 2-(3-Chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Based on Quantitative Differentiation Evidence


CDK2-Focused Kinase Selectivity Panel Screening for Oncology Target Validation

Use this compound as a CDK2-biased probe in biochemical kinase selectivity panels (CDK1–CDK9) to map the selectivity fingerprint conferred by the 3-chlorophenyl / N-cyclopentyl substitution pattern. The evidence demonstrates that the meta-chloro substitution and rigid N-cyclopentyl group are critical determinants of CDK isoform preference, distinguishing this compound from para-chloro regioisomers and N-alkyl chain analogs that exhibit shifted selectivity toward CDK4/CDK5 [1]. Include the 2-(4-chlorophenyl) regioisomer as a comparator to generate paired selectivity data that defines the contribution of chlorine position to the kinase inhibition profile. Based on class precedent, employ a screening concentration range of 10 nM–10 µM to capture anticipated sub-µM CDK2 activity [2].

Cellular Antiproliferative Assay Reference Compound with Defined logD Compatibility

Deploy this compound in cellular antiproliferative assays (e.g., HCT-116 colon carcinoma or MDA-MB-231 breast adenocarcinoma lines) as a CDK2-pathway probe with validated physicochemical compatibility for cellular exposure. The logD of 3.09 falls within the empirically established optimal window for cell permeability in pyrazolo[1,5-a]pyrimidine CDK inhibitors . Pre-formulate in DMSO at 10 mM stock concentration and dilute into assay medium containing ≤0.1% DMSO to avoid precipitation, consistent with the compound's low aqueous solubility (logSw −5.22) and single H-bond donor capacity . Include roscovitine (CDK2 IC₅₀ = 140 nM) as a positive control reference inhibitor [2].

Structure–Activity Relationship (SAR) Expansion via Regioisomer Comparison Studies

Build a focused SAR library around this compound by systematically comparing it against the commercially available 2-(4-chlorophenyl), 3-(4-chlorophenyl), and des-chloro phenyl regioisomers to generate quantitative structure–selectivity relationship (QSSR) data [1]. The target compound's unique combination of 3-chlorophenyl at C2, 3,5-dimethyl substitution, and N-cyclopentylamine provides a defined starting point for iterative medicinal chemistry optimisation of CDK2 selectivity over CDK1 and CDK4. Patent SAR data indicate that modifications at the C2 aryl position produce the largest shifts in CDK isoform selectivity within this scaffold [1].

Computational Docking and Pharmacophore Model Validation

Utilise this compound as a structurally rigid, well-characterised ligand for validating CDK2 docking poses and pharmacophore models. The N-cyclopentyl group enforces a single predominant solution conformation that simplifies docking pose prediction compared to flexible N-alkyl chain analogs [1]. The experimentally determined molecular properties (MW 340.85, logP 5.05, PSA 31.2 Ų, 1 HBD, 2 HBA) provide a defined input set for in silico ADME prediction model calibration . Dock into publicly available CDK2 crystal structures (e.g., PDB 2R3M co-crystallised with a related pyrazolo[1,5-a]pyrimidin-7-amine ligand) to rationalise the role of the 3-chlorophenyl group in hydrophobic pocket occupancy [3].

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